molecular formula C26H18N2O3S B12271166 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B12271166
M. Wt: 438.5 g/mol
InChI Key: CRBBYRIUVXOXPE-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with phenyl groups and a carbonitrile group, along with a sulfanyl linkage to a dihydroxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with a suitable thiol to form the sulfanyl linkage, followed by cyclization with a pyridine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The phenyl groups on the pyridine ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Primary amines and secondary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the dihydroxyphenyl moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}nicotinic acid
  • 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and pyridine moieties enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C26H18N2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C26H18N2O3S/c27-15-21-20(17-7-3-1-4-8-17)14-22(18-9-5-2-6-10-18)28-26(21)32-16-25(31)19-11-12-23(29)24(30)13-19/h1-14,29-30H,16H2

InChI Key

CRBBYRIUVXOXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC(=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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